molecular formula C9H12N2 B12959891 4-(Azetidin-3-yl)aniline CAS No. 7215-04-5

4-(Azetidin-3-yl)aniline

Cat. No.: B12959891
CAS No.: 7215-04-5
M. Wt: 148.20 g/mol
InChI Key: WQYSQTBNUZIFNI-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yl)aniline is a chemical compound with the molecular formula C9H12N2 and a molecular weight of 148.21 g/mol It is characterized by the presence of an azetidine ring attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-3-yl)aniline can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium . Additionally, the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates has been reported as an efficient route .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that they could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens, sulfonyl chlorides, and nitrating agents.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and substituted aniline compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has indicated its potential use in the development of pharmaceutical agents targeting specific biological pathways.

    Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yl)aniline involves its interaction with specific molecular targets and pathways. The azetidine ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    Azetidin-2-one: A structurally related compound with a similar azetidine ring but different substituents.

    Azetidine-3-carboxylic acid: Another related compound with a carboxylic acid group attached to the azetidine ring.

Uniqueness

4-(Azetidin-3-yl)aniline is unique due to the presence of both an azetidine ring and an aniline moiety, which confer distinct chemical and biological properties.

Properties

CAS No.

7215-04-5

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

4-(azetidin-3-yl)aniline

InChI

InChI=1S/C9H12N2/c10-9-3-1-7(2-4-9)8-5-11-6-8/h1-4,8,11H,5-6,10H2

InChI Key

WQYSQTBNUZIFNI-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC=C(C=C2)N

Origin of Product

United States

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